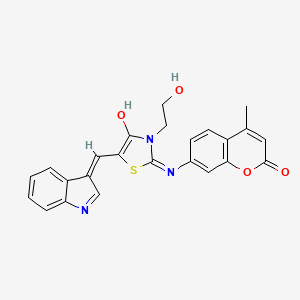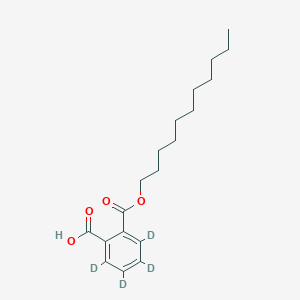
Monoundecyl phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoundecyl phthalate-d4 is a deuterated phthalate ester, specifically a derivative of monoundecyl phthalate where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoundecyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with undecanol-d4. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Monoundecyl phthalate-d4 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and undecanol-d4.
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the undecyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Phthalic acid and undecanol-d4.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Monoundecyl phthalate-d4 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and identify phthalate esters in complex mixtures.
Environmental Studies: Employed in tracing the environmental fate and transport of phthalates, helping to understand their distribution and impact.
Biological Research: Utilized in studies investigating the metabolism and toxicokinetics of phthalates in biological systems.
Industrial Applications: Applied in the development and testing of new plasticizers and other polymer additives.
Mechanism of Action
The mechanism of action of monoundecyl phthalate-d4 is primarily related to its role as a tracer or standard in analytical techniques. Its deuterium labeling allows for precise tracking and quantification in various chemical and biological processes. In biological systems, it can mimic the behavior of non-deuterated phthalates, providing insights into their metabolic pathways and potential toxic effects.
Comparison with Similar Compounds
Monoundecyl phthalate-d4 can be compared with other deuterated phthalates such as:
- Monoisodecyl phthalate-d4
- Monoethyl phthalate-d4
- Diisononyl phthalate-d4
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and the length of its alkyl chain. This makes it particularly useful in studies where differentiation between similar compounds is crucial. Its properties allow for detailed analysis and understanding of phthalate behavior in various environments and biological systems.
Similar Compounds
- Monoisodecyl phthalate-d4 : Similar in structure but with a different alkyl chain length.
- Monoethyl phthalate-d4 : A shorter chain phthalate ester used in similar analytical applications.
- Diisononyl phthalate-d4 : A higher molecular weight phthalate used in studies of plasticizers and their effects.
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-undecoxycarbonylbenzoic acid |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21)/i10D,11D,13D,14D |
InChI Key |
CAZKHBNCZSWFFM-QPVVGAMUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


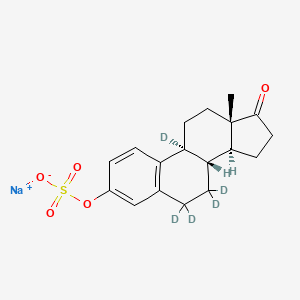
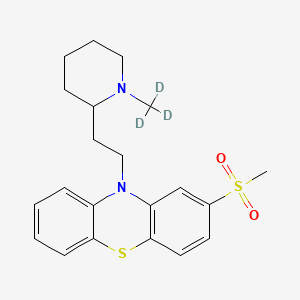
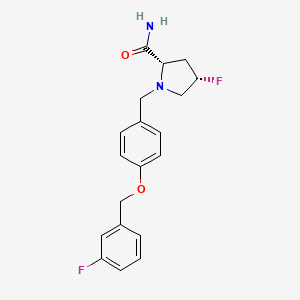
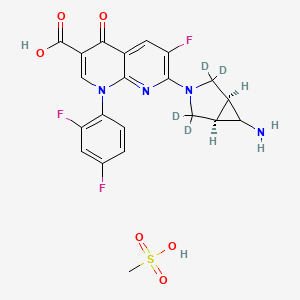
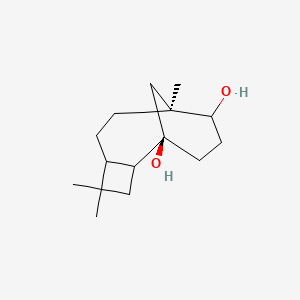
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
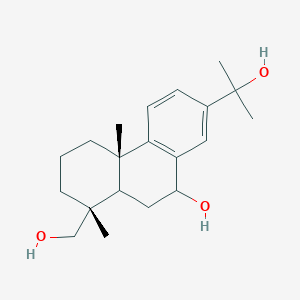
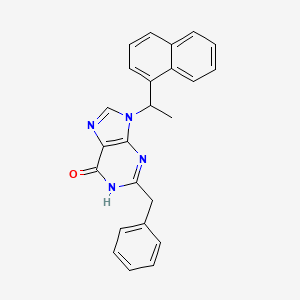
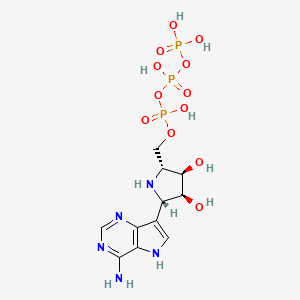
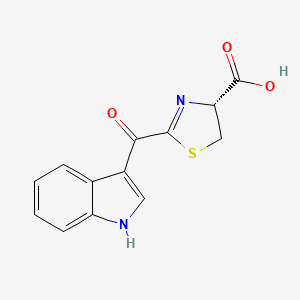
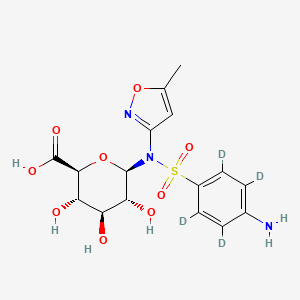
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
